molecular formula C8H11NOS B14425737 6-Methyl-2-propyl-4H-1,3-thiazin-4-one CAS No. 86148-73-4

6-Methyl-2-propyl-4H-1,3-thiazin-4-one

Cat. No.: B14425737
CAS No.: 86148-73-4
M. Wt: 169.25 g/mol
InChI Key: ZRMJIUZBGZENFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-propyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. It is characterized by a six-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with propyl isothiocyanate, followed by cyclization to form the thiazine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .

Scientific Research Applications

6-Methyl-2-propyl-4H-1,3-thiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4H-1,3-thiazin-4-one: Similar structure but with a different alkyl group.

    6-Ethyl-2-propyl-4H-1,3-thiazin-4-one: Similar structure with an ethyl group instead of a methyl group.

    4H-1,3-thiazin-4-one: The parent compound without any alkyl substitutions.

Uniqueness

6-Methyl-2-propyl-4H-1,3-thiazin-4-one is unique due to its specific alkyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

86148-73-4

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

6-methyl-2-propyl-1,3-thiazin-4-one

InChI

InChI=1S/C8H11NOS/c1-3-4-8-9-7(10)5-6(2)11-8/h5H,3-4H2,1-2H3

InChI Key

ZRMJIUZBGZENFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)C=C(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.